C5-indocyanine
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Overview
Description
C5-indocyanine is a C5 cyanine dye having 1-ethyl-3,3-dimethylindoleinine units at each end. It has a role as a fluorochrome. It is an organic iodide salt and a Cy5 dye. It contains a this compound cation.
Scientific Research Applications
Analytical Chemistry Applications :
- Herbicide Detection : Orejuela and Silva (2005) developed a method for analyzing phosphorus-containing amino acid herbicides in soil samples. They utilized sulfoindocyanine succinimidyl ester (Cy5) and 1‐ethyl‐1‐[5‐(N‐succinimidyl‐oxycarbonyl)pentyl]‐3,3,3,3‐tetramethyl‐indodicarbocyanine chloride as fluorescent dyes for capillary zone electrophoresis with diode laser-induced fluorescence detection. This method, leveraging Cy5, offers higher sensitivity and quicker labeling reactions at room temperature compared to traditional fluorescein dyes (Orejuela & Silva, 2005).
Biochemistry and Molecular Biology Applications :
- DNA Research : Kuznetsova et al. (2016) synthesized novel C5-modified nucleotides containing indodicarbocyanine dye and successfully incorporated them into DNA using Taq DNA polymerase. This research demonstrates the utility of indocyanine dyes in molecular biology, specifically in polymerase chain reactions for biochip test systems (Kuznetsova et al., 2016).
Medical Imaging and Theranostics :
- Biodistribution in Mice : Saxena, Sadoqi, and Shao (2006) explored the biodistribution of Indocyanine green (ICG) in healthy mice using polymeric nanoparticles. Their study represents a significant step in developing nanoparticles as an ICG-delivery system for tumor diagnosis and photodynamic therapy (Saxena, Sadoqi, & Shao, 2006).
- Cancer Theranostics : Wang et al. (2018) reviewed the incorporation of ICG into nanoparticles for cancer theranostic applications, highlighting its potential in multimodal imaging and therapeutic techniques for cancer diagnosis and treatment (Wang et al., 2018).
Optical Properties and Stability :
- Stabilization and Enhancement : Rajagopalan et al. (2000) researched the stabilization of indocyanine green in aqueous solutions using macromolecular additives, which significantly enhanced the dye's stability and preserved its in vivo biological properties (Rajagopalan et al., 2000).
Photodynamic Therapy :
- Photosensitizing Characteristics : Delaey et al. (2000) explored the application of various cyanine dyes, including indocyanines, as photosensitizers in photodynamic therapy. They found that certain cyanine dyes exhibit significant photodependent cytotoxic and antiproliferative effects (Delaey et al., 2000).
Properties
Molecular Formula |
C29H35IN2 |
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Molecular Weight |
538.5 g/mol |
IUPAC Name |
(2Z)-1-ethyl-2-[(2E,4Z)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide |
InChI |
InChI=1S/C29H35N2.HI/c1-7-30-24-18-14-12-16-22(24)28(3,4)26(30)20-10-9-11-21-27-29(5,6)23-17-13-15-19-25(23)31(27)8-2;/h9-21H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
IWHSKYHCPUDDMY-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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